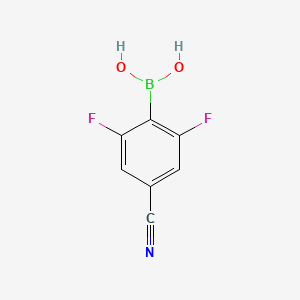

4-CYano-2,6-difluorophenylboronic acid

Description

Properties

IUPAC Name |

(4-cyano-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABHFLPVEUGDMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)C#N)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyano-2,6-difluorophenylboronic acid: A Versatile Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

In the landscape of modern organic synthesis and medicinal chemistry, fluorinated building blocks play a pivotal role in the design and development of novel molecules with enhanced properties. The introduction of fluorine atoms into an organic scaffold can profoundly influence its electronic characteristics, lipophilicity, metabolic stability, and binding affinity to biological targets. Among these valuable reagents, 4-Cyano-2,6-difluorophenylboronic acid (CAS 2199440-52-1) emerges as a compound of significant interest. Its unique trifunctional substitution pattern—a boronic acid group for versatile cross-coupling, two fluorine atoms for electronic modulation, and a cyano group for further functionalization or as a key pharmacophoric element—positions it as a highly valuable tool for the synthesis of complex organic molecules.

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Cyano-2,6-difluorophenylboronic acid, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions and its potential in drug discovery and materials science.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a reagent is paramount for its effective application in synthesis. While specific experimental data for 4-Cyano-2,6-difluorophenylboronic acid is not extensively reported in publicly available literature, its key characteristics can be summarized as follows:

| Property | Value | Source |

| CAS Number | 2199440-52-1 | |

| Molecular Formula | C₇H₄BF₂NO₂ | |

| Molecular Weight | 182.92 g/mol | |

| IUPAC Name | (4-cyano-2,6-difluorophenyl)boronic acid | |

| Appearance | Expected to be a white to off-white solid | Inferred from analogs |

| Melting Point | Not reported; likely >300 °C for related isomers | Inferred from analogs |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base. | Inferred from general boronic acid properties |

The structure of 4-Cyano-2,6-difluorophenylboronic acid, with its planar phenyl ring and the sp²-hybridized boron atom, lends itself to facile participation in transition metal-catalyzed reactions. The electron-withdrawing nature of the two fluorine atoms and the cyano group significantly influences the acidity of the boronic acid and the reactivity of the aromatic ring.

Synthesis and Purification: A Generalized Approach

A plausible synthetic route to 4-Cyano-2,6-difluorophenylboronic acid involves the borylation of a corresponding aryl halide, such as 4-bromo-3,5-difluorobenzonitrile. This transformation is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate, or via a palladium-catalyzed cross-coupling reaction with a diboron reagent.

Hypothetical Synthetic Workflow:

Caption: A potential synthetic route to the target compound.

Step-by-Step Generalized Protocol:

-

Lithiation: Dissolve 4-bromo-3,5-difluorobenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium or tert-butyllithium in an appropriate solvent. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete consumption of the starting material.

-

Borylation: To the resulting organolithium species at -78 °C, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Hydrolysis: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Note: This is a generalized protocol, and optimization of reaction conditions (temperature, reaction time, and reagents) may be necessary to achieve high yields and purity.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling Reactions

4-Cyano-2,6-difluorophenylboronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.

General Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl or heteroaryl halide (1.0 equiv.), 4-Cyano-2,6-difluorophenylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add a degassed solvent or solvent mixture (e.g., toluene, 1,4-dioxane, or DMF/water).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl or heteroaryl product.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and should be optimized for each specific substrate combination.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 4-Cyano-2,6-difluorophenylboronic acid make it a valuable building block in drug discovery programs.

-

Modulation of Physicochemical Properties: The two fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and improve cell membrane permeability. The cyano group can act as a hydrogen bond acceptor and a polar functional group.

-

Bioisosteric Replacement: The phenylboronic acid moiety can act as a bioisostere for other functional groups, such as carboxylic acids, and can form reversible covalent bonds with diols present in biological targets like sugars or glycoproteins.

-

Scaffold for Bioactive Molecules: This building block can be incorporated into a wide range of molecular scaffolds to synthesize inhibitors of various enzymes, such as kinases and proteases, or modulators of receptors.

Hypothetical Drug Discovery Workflow:

Caption: Role in a typical drug discovery pipeline.

Potential in Materials Science

The electron-deficient nature of the 4-cyano-2,6-difluorophenyl moiety makes this boronic acid a promising building block for the synthesis of novel organic electronic materials. Its incorporation into conjugated polymers or small molecules can lead to materials with tailored electronic properties for applications in:

-

Organic Light-Emitting Diodes (OLEDs): As a component of emissive or charge-transporting layers.

-

Organic Field-Effect Transistors (OFETs): For the development of n-type or ambipolar semiconductors.

-

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials.

The fluorine and cyano substituents can influence the HOMO/LUMO energy levels, solid-state packing, and charge carrier mobility of the resulting materials.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 4-Cyano-2,6-difluorophenylboronic acid and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, with splitting patterns influenced by both H-F and H-H coupling. The B(OH)₂ protons will appear as a broad singlet.

-

¹³C NMR: Will display signals for the aromatic carbons, with large one-bond C-F coupling constants for the fluorine-bearing carbons. The carbon attached to the boron atom may be broad.

-

¹⁹F NMR: Will show a single resonance for the two equivalent fluorine atoms.

-

¹¹B NMR: A single, broad signal is expected for the trigonal planar boronic acid.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the boronic acid, the C≡N stretch of the cyano group, and C-F and C-B bonds are expected.

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound and information about its fragmentation pattern.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Cyano-2,6-difluorophenylboronic acid is a valuable and versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups allows for the construction of complex molecular architectures with tailored properties. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its expected properties, synthesis, and applications based on the well-established chemistry of related arylboronic acids. As research in these fields continues to advance, the utility of this and similar fluorinated building blocks is expected to grow, enabling the development of the next generation of pharmaceuticals and advanced materials.

References

-

4-Cyano-3-fluorophenylboronic acid. Chem-Impex. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki Coupling Reaction Procedure. Scribd. [Link]

-

2,4-Difluorophenylboronic acid. PMC. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

- Synthesis and characterization of 2,6-difluoro-4-carboxyphenylboronic acid and a biotin derivative thereof as captors of anionic aqueous [F-18]-fluoride for the preparation of [F-18/F-19]-labeled aryltrifluorobor

(4-Cyano-2,6-difluorophenyl)boronic acid chemical structure and molecular weight

An In-Depth Technical Guide to (4-Cyano-2,6-difluorophenyl)boronic Acid

Executive Summary

(4-Cyano-2,6-difluorophenyl)boronic acid is a highly functionalized synthetic building block of significant interest to researchers in drug discovery and materials science. Its unique trifecta of reactive and modulating groups—a boronic acid for cross-coupling, ortho-difluoro substituents for metabolic stability and conformational control, and a para-cyano group for polar interactions and further functionalization—makes it a valuable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, the strategic rationale for its use in medicinal chemistry, detailed synthetic protocols, and its primary application in palladium-catalyzed cross-coupling reactions.

Chemical Structure and Physicochemical Properties

The defining feature of (4-Cyano-2,6-difluorophenyl)boronic acid is its densely functionalized aromatic ring. The boronic acid group is positioned at C1, flanked by two fluorine atoms at the C2 and C6 positions, with a nitrile (cyano) group at the C4 position. This specific arrangement dictates its reactivity and utility.

Chemical Structure Diagram

Caption: 2D structure of (4-Cyano-2,6-difluorophenyl)boronic acid.

Compound Identification and Properties

The key quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | (4-cyano-2,6-difluorophenyl)boronic acid | [1] |

| CAS Number | 2199440-52-1 | [1] |

| Molecular Formula | C₇H₄BF₂NO₂ | [1] |

| Molecular Weight | 182.92 g/mol | [1] |

| SMILES | N#CC1=CC(F)=C(B(O)O)C(F)=C1 | [1] |

| Appearance | Typically a white to off-white solid | General Knowledge |

Strategic Value in Medicinal Chemistry

The incorporation of specific functional groups is a cornerstone of modern drug design. Fluorinated boronic acids, in particular, serve as powerful tools for medicinal chemists to optimize the pharmacological profiles of drug candidates.[2]

The Impact of Ortho-Difluoro Substitution

The presence of two fluorine atoms adjacent to the boronic acid moiety is not accidental; it is a deliberate design choice with profound effects. Fluorine's high electronegativity can significantly influence a molecule's properties, leading to enhanced metabolic stability, improved cell membrane permeability, and modulated binding affinity.[2] In this specific structure, the ortho-difluoro pattern sterically shields the boronic acid group and lowers its pKa, which can alter its reactivity in coupling reactions and its interactions with biological targets. This strategic fluorination allows researchers to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The Role of the Para-Cyano Group

The cyano group at the para-position serves multiple purposes. As a strong electron-withdrawing group, it modulates the electronics of the aromatic ring, influencing the reactivity of the boronic acid. In a biological context, the nitrile is a potent hydrogen bond acceptor and can participate in critical binding interactions with protein targets. It is often used as a bioisosteric replacement for other functional groups, like a carbonyl or a halogen, to optimize potency and selectivity.

Synthesis and Handling

While multiple pathways to arylboronic acids exist, a common and reliable method involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.

General Synthetic Workflow

The synthesis logically proceeds from a commercially available, appropriately substituted aryl halide. A halogen-metal exchange reaction generates a highly nucleophilic organolithium or Grignard reagent, which is then quenched with a trialkyl borate.

Sources

4-Cyano-2,6-difluorophenylboronic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Cyano-2,6-difluorophenylboronic Acid in Organic Solvents

Abstract

4-Cyano-2,6-difluorophenylboronic acid is a key building block in modern medicinal chemistry and materials science, frequently utilized in palladium-catalyzed cross-coupling reactions. Its solubility in organic solvents is a critical, yet often undocumented, parameter that dictates reaction efficiency, purification strategies, and overall process viability. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this important reagent. While extensive quantitative data for this specific compound is not widely published, this guide synthesizes foundational principles of boronic acid chemistry, analyzes the structural features of the target molecule to predict its solubility behavior, and presents detailed, field-proven protocols for empirical solubility determination.

Introduction: The Critical Role of Solubility in Arylboronic Acid Chemistry

Arylboronic acids are indispensable reagents in contemporary organic synthesis, with their most prominent role being in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[1][2] The success of these reactions is intimately linked to the solubility of the boronic acid in the chosen solvent system.[3] Adequate solubility ensures a homogeneous reaction mixture, which is crucial for optimal catalyst performance and reaction kinetics. Poor solubility can lead to sluggish or incomplete reactions, necessitating higher temperatures or catalyst loadings, which can in turn promote undesirable side reactions like protodeboronation.[4][5]

4-Cyano-2,6-difluorophenylboronic acid (C₇H₄BF₂NO₂) is a structurally unique reagent.[6] The electron-withdrawing nature of the cyano and difluoro substituents significantly influences the electronic properties of the boronic acid moiety, making it a valuable partner in complex syntheses.[4][7] Understanding its solubility profile is paramount for its effective utilization.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and crystal lattice energy. The structure of 4-cyano-2,6-difluorophenylboronic acid offers several clues to its likely solubility behavior.

-

Polarity: The molecule possesses a polar boronic acid group [-B(OH)₂], a polar cyano group (-C≡N), and two polar C-F bonds. The symmetrical arrangement of the fluorine atoms somewhat mitigates the overall molecular dipole, but the compound remains polar. This suggests a preference for polar organic solvents.

-

Hydrogen Bonding: The two hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors. The nitrogen of the cyano group and the fluorine atoms can act as hydrogen bond acceptors. This capacity for hydrogen bonding indicates that the compound will likely be more soluble in solvents that can participate in such interactions (e.g., alcohols, ethers).

-

Aromatic System: The phenyl ring provides a nonpolar, hydrophobic region, which will contribute to solubility in less polar solvents, particularly those with aromatic character.

Based on these features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of 4-Cyano-2,6-difluorophenylboronic acid

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bonding capabilities. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions; can accept hydrogen bonds. |

| Ethers | THF, 1,4-Dioxane | Moderate | Can accept hydrogen bonds; moderate polarity. Often used in Suzuki reactions.[1] |

| Ketones | Acetone, 3-Pentanone | Moderate | Good polarity and hydrogen bond accepting ability. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderate polarity but weak hydrogen bonding. |

| Aromatic | Toluene, Xylene | Low | Primarily nonpolar interactions. |

| Alkanes | Hexanes, Heptane | Very Low | Mismatch in polarity; lacks hydrogen bonding. |

The Boroxine Equilibrium: A Critical Consideration

A fundamental aspect of boronic acid chemistry is the reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.[8] This equilibrium is influenced by factors such as temperature, concentration, and the presence of water.

Caption: Reversible dehydration of boronic acid to its boroxine trimer.

The solubility of the boroxine may differ significantly from that of the parent boronic acid. In many nonpolar aprotic solvents used for Suzuki couplings (e.g., toluene, dioxane), the formation of the less polar boroxine can be favored, potentially altering the observed solubility and reactivity. It is crucial to be aware that the "solubility" measured may reflect a mixture of these species.

Experimental Protocols for Solubility Determination

For precise applications, the experimental determination of solubility is essential.[8] Two common and robust methods are the Shake-Flask method for thermodynamic solubility and the dynamic (turbidimetric) method.[9][10]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[9][11]

Objective: To determine the equilibrium concentration of 4-cyano-2,6-difluorophenylboronic acid in a specific solvent at a controlled temperature.

Materials:

-

4-Cyano-2,6-difluorophenylboronic acid (solid)

-

Solvent of interest (e.g., THF, Dioxane, Methanol)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Analytical balance (±0.1 mg)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid 4-cyano-2,6-difluorophenylboronic acid to a vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the solvent into the vial.

-

Equilibration: Seal the vial and place it on the orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration.

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by accounting for the dilution factor.

Caption: Workflow for the Shake-Flask solubility determination method.

Protocol 2: Kinetic/Dynamic Solubility via Turbidimetry

This high-throughput method determines the concentration at which a compound precipitates from a solution, often used for rapid screening.[10][11] It measures kinetic solubility, which can differ from thermodynamic solubility but is invaluable for ranking solvents.

Objective: To rapidly determine the concentration at which 4-cyano-2,6-difluorophenylboronic acid precipitates from a given solvent.

Materials:

-

4-Cyano-2,6-difluorophenylboronic acid

-

Highly soluble "stock" solvent (e.g., DMSO)

-

"Test" solvent (the solvent of interest)

-

Multi-well plate (e.g., 96-well plate)

-

Automated liquid handler (recommended)

-

Plate reader with turbidity or nephelometry detection capabilities[12]

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in a solvent where it is highly soluble (e.g., 100 mM in DMSO).

-

Solvent Addition: Dispense the test solvent into the wells of the microplate.

-

Titration: Add increasing volumes of the stock solution to the test solvent in different wells to create a concentration gradient.

-

Incubation & Detection: Incubate the plate for a short period (e.g., 1-2 hours) while monitoring for the onset of precipitation using a plate reader that measures light scattering (turbidity).[11]

-

Determination: The concentration in the last clear well before precipitation is observed is recorded as the kinetic solubility.

Implications for Drug Development and Synthesis

The choice of solvent, guided by solubility data, has profound implications:

-

Reaction Optimization: In Suzuki-Miyaura couplings, solvent systems like Dioxane/Water or Toluene/Ethanol are common. The solubility in each component of the solvent mixture is critical. For 4-cyano-2,6-difluorophenylboronic acid, a solvent system that can solubilize both the polar boronic acid and a potentially less polar coupling partner is required.

-

Purification: Recrystallization is a primary method for purifying solid organic compounds.[9] Knowledge of the compound's solubility profile—high solubility in a solvent at elevated temperatures and low solubility at room temperature or below—is essential for selecting an appropriate recrystallization solvent.

-

Formulation: For pharmaceutical applications, understanding solubility in biocompatible solvents or media is the first step in developing a suitable dosage form.[11][12]

Conclusion

While a definitive, publicly available database on the solubility of 4-cyano-2,6-difluorophenylboronic acid in a wide range of organic solvents is lacking, a robust understanding of its solubility can be achieved through a combination of theoretical prediction and empirical testing. By analyzing its physicochemical properties, researchers can make informed initial solvent selections. For rigorous process development and optimization, the experimental determination of solubility using established methods like the shake-flask protocol is strongly recommended. This guide provides the foundational knowledge and practical methodologies for scientists to effectively manage and utilize this valuable synthetic building block.

References

- Sci-Space. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Benchchem. A Technical Guide to the Solubility of 2,3,4,6-Tetrafluorophenylboronic Acid in Organic Solvents.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Journal of Chemical & Engineering Data. (2020, August 13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Raytor. (2026, January 22).

- Lund University Publications.

- Advanced ChemBlocks. (4-Cyano-2,6-difluorophenyl)boronicacid.

- KU ScholarWorks.

- SpringerLink. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- ResearchGate.

- Sci-Space. (2017, November 2).

- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol.

- Chem-Impex. 2,6-Difluorophenylboronic acid.

- ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4.

- MDPI. (2017, February 28).

- PMC. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.

- Chemical Society Reviews. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. (4-Cyano-2,6-difluorophenyl)boronicacid 95% | CAS: 2199440-52-1 | AChemBlock [achemblock.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. raytor.com [raytor.com]

- 12. rheolution.com [rheolution.com]

A Comprehensive Technical Guide to 4-Cyano-2,6-difluorophenylboronic acid: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-2,6-difluorophenylboronic acid is a versatile building block in modern medicinal chemistry and organic synthesis, prized for its utility in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. The presence of electron-withdrawing fluorine and cyano groups on the phenyl ring significantly influences its reactivity and introduces specific safety considerations. This in-depth technical guide provides a comprehensive overview of the material's safety data, handling protocols, and relevant chemical properties. By synthesizing data from structurally related compounds, this document aims to equip researchers with the knowledge necessary for the safe and effective use of this important reagent.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | 4-Cyano-2,6-difluorophenylboronic acid | Advanced ChemBlocks[1] |

| CAS Number | 2199440-52-1 | Advanced ChemBlocks[1] |

| Molecular Formula | C₇H₄BF₂NO₂ | Advanced ChemBlocks[1] |

| Molecular Weight | 182.92 g/mol | Advanced ChemBlocks[1] |

| Appearance | Typically a white to off-white crystalline powder | Extrapolated from similar compounds[2][3] |

| Melting Point | Not available for this specific compound. For comparison, 2,6-Difluorophenylboronic acid has a melting point of 149 °C. | [3] |

| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and acetone. Limited solubility in water. | General knowledge of boronic acids |

Hazard Identification and GHS Classification

Likely GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2][4][5][6][7]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[2][4][5][7][8][9]

-

Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[2][4][5][7][8][9]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[4][7][10]

Pictograms:

Signal Word: Warning [2][4][5][6][7][9][10]

Causality of Hazards:

-

Boronic Acid Moiety: Phenylboronic acids are known to be irritants to the skin, eyes, and respiratory tract.[2][9][10] This is a general characteristic of this class of compounds.

-

Cyano Group (Nitrile): The presence of the cyano group introduces the potential for more significant toxicity. Organic nitriles can be metabolized to release cyanide ions, which are highly toxic.[11][12] While aryl nitriles are generally more stable in the body than their aliphatic counterparts, caution is warranted.[12] Inhalation, ingestion, or skin absorption of nitriles can lead to systemic effects.[11][13][14]

First-Aid Measures

Immediate and appropriate first-aid is crucial in case of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][7][8][15]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5][7][8][15]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][7][8][15]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[5][7][8][15]

Safe Handling and Storage

The dual nature of this compound—a moisture-sensitive boronic acid and a potentially toxic nitrile—necessitates stringent handling and storage protocols.

dot

Caption: A logical workflow for the safe handling of 4-Cyano-2,6-difluorophenylboronic acid.

Storage Recommendations:

-

Moisture Protection: Boronic acids are susceptible to dehydration to form boroxines and are also hygroscopic.[16][17] Store in a tightly sealed container in a dry and well-ventilated place.[16][17] Consider storage in a desiccator.

-

Inert Atmosphere: For long-term storage, it is advisable to keep the container under an inert atmosphere such as nitrogen or argon to prevent degradation.[17]

-

Temperature: Refrigerated storage is often recommended for boronic acids to slow potential decomposition.[17] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[18]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure both experimental success and user safety.

Protocol 1: Aliquoting the Solid Reagent

-

Preparation: Move the sealed container of 4-Cyano-2,6-difluorophenylboronic acid from refrigerated storage to a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes. This prevents water condensation on the cold solid.[18]

-

Inert Environment: Perform all manipulations in a fume hood with the sash at the lowest practical height. For highly sensitive applications, use a glove box with an inert atmosphere.[19]

-

Weighing: Tare a clean, dry vial on an analytical balance. Quickly transfer the desired amount of the solid to the vial. Minimize the time the stock bottle is open.

-

Sealing: Tightly cap the vial. Purge the headspace with an inert gas before final sealing if the aliquot is to be stored.

-

Storage of Stock: Securely close the main stock bottle, seal with paraffin film for extra protection, and return to refrigerated storage.

Protocol 2: Use in a Suzuki-Miyaura Coupling Reaction

-

Reaction Setup: Assemble the reaction glassware and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of inert gas.

-

Reagent Addition: Add the 4-Cyano-2,6-difluorophenylboronic acid, the aryl halide, and the palladium catalyst to the reaction flask under a positive pressure of inert gas.

-

Solvent and Base Addition: Add the degassed solvent and the aqueous base solution via syringe.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

dot

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Toxicological Information: A Mechanistic Perspective

-

Boronic Acid: The toxicity of the boronic acid functional group itself is generally low. The primary concern is its irritant properties.

-

Organic Nitrile: The toxicity of nitriles can vary greatly depending on their structure.[11] The primary mechanism of acute toxicity for many nitriles is the in vivo metabolic release of cyanide ions.[12][20] Cyanide is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia.[12] While aryl nitriles are generally less prone to releasing cyanide than aliphatic nitriles, this potential hazard should not be dismissed.[12] Chronic exposure to lower levels of nitriles can lead to a range of symptoms including headache, dizziness, and nausea.[11]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste. Do not allow it to enter drains or the environment.[5][7][8]

Conclusion

4-Cyano-2,6-difluorophenylboronic acid is a valuable reagent for chemical synthesis. Its safe and effective use hinges on a thorough understanding of its dual chemical nature. By recognizing the irritant properties of the boronic acid moiety and the potential toxicity of the cyano group, and by implementing rigorous handling and storage protocols, researchers can confidently and safely leverage this compound in their work. The guidance provided in this document serves as a foundation for establishing safe laboratory practices for this and structurally related compounds.

References

-

Appendix I - Hazards Of Functional Groups. Environment, Health and Safety, University of Texas at Austin. [Link]

-

How to Store Boric Acid. Lab Alley. [Link]

-

NITRILES. CDC Stacks. [Link]

-

The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated. [Link]

-

3-Cyanophenylhydrazine Hydrochloride. PubChem. [Link]

-

Allyl nitrile: Toxicity and health effects. PMC, NIH. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

-

How to store temperature and moisture-sensitive compounds? Reddit. [Link]

Sources

- 1. (4-Cyano-2,6-difluorophenyl)boronicacid 95% | CAS: 2199440-52-1 | AChemBlock [achemblock.com]

- 2. fishersci.com [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. aksci.com [aksci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. aaronchem.com [aaronchem.com]

- 8. fishersci.ca [fishersci.ca]

- 9. tcichemicals.com [tcichemicals.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 12. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 13. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. fishersci.com [fishersci.com]

- 16. laballey.com [laballey.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. reddit.com [reddit.com]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]

2,6-difluoro-4-cyanophenylboronic acid pKa and acidity values

An In-Depth Technical Guide to the Acidity and pKa of 2,6-difluoro-4-cyanophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Boronic Acid Acidity

Boronic acids (R-B(OH)₂) are versatile synthetic intermediates, most famously utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their role in carbon-carbon bond formation, their unique ability to reversibly bind with diols has positioned them as critical components in glucose sensors and as pharmacophores in drug design.[1][2] The Lewis acidity of the boron center is fundamental to these applications. This acidity arises from the electron-deficient nature of the sp²-hybridized boron atom, which possesses a vacant p-orbital.[3]

In aqueous solution, a boronic acid exists in equilibrium between its neutral, trigonal planar form and its anionic, tetrahedral boronate form (Figure 1). The pKa is the pH at which these two species are present in equal concentrations, and it is a critical parameter influencing reactivity, solubility, and biological interactions.[4][5] For drug development professionals, understanding and predicting the pKa of a boronic acid is paramount for optimizing its pharmacokinetic and pharmacodynamic properties.

Figure 1: Acid-base equilibrium of a generic boronic acid in aqueous solution.

Predicting the Acidity of 2,6-difluoro-4-cyanophenylboronic Acid

The pKa of a phenylboronic acid is profoundly influenced by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center, thereby lowering the pKa, while electron-donating groups (EDGs) have the opposite effect.[6] In the case of 2,6-difluoro-4-cyanophenylboronic acid, we have three powerful EWGs that will synergistically increase its acidity relative to unsubstituted phenylboronic acid (pKa ≈ 8.8).

The Influence of Fluoro Substituents

Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). When placed on the phenyl ring, they increase the acidity of the boronic acid.[7] The position of the fluorine substituent is critical. In the ortho position, as in our target molecule, the inductive effect is most pronounced due to proximity to the boronic acid moiety.[7] Furthermore, an intramolecular hydrogen bond between the ortho-fluorine and a hydroxyl proton of the boronic acid can stabilize the neutral form and further enhance acidity.[7] The pKa values for fluorinated phenylboronic acids typically range from 6.17 to 8.77.[7]

The Influence of the Cyano Substituent

The cyano group (-CN) is a potent electron-withdrawing group, acting through both a strong inductive effect (-I) and a resonance effect (-M). When positioned at the para position, the cyano group effectively delocalizes electron density from the phenyl ring, significantly increasing the Lewis acidity of the boron atom.[6]

Estimated pKa

Given the combined electron-withdrawing effects of two ortho-fluorine atoms and a para-cyano group, it is anticipated that 2,6-difluoro-4-cyanophenylboronic acid will be a significantly stronger acid than unsubstituted phenylboronic acid. While a precise value cannot be stated without experimental determination, a pKa in the range of 6.0 to 7.0 is a reasonable estimation based on the literature for other multi-substituted, electron-deficient phenylboronic acids.[7]

| Compound | Substituents | Expected pKa Range | Reference |

| Phenylboronic Acid | None | ~8.8 | [8] |

| Fluorinated Phenylboronic Acids | -F | 6.17 - 8.77 | [7] |

| 2,6-difluoro-4-cyanophenylboronic acid | 2,6-di-F, 4-CN | 6.0 - 7.0 (Estimated) | N/A |

Experimental Determination of pKa

The determination of a precise pKa value requires empirical measurement. Several robust methods are available, with UV-Vis spectrophotometry being a widely accessible and reliable technique.[9]

Principle of Spectrophotometric pKa Determination

This method leverages the difference in the UV-Vis absorbance spectra between the protonated (trigonal) and deprotonated (tetrahedral) forms of the boronic acid. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, a sigmoidal titration curve is generated. The inflection point of this curve corresponds to the pKa of the compound.[9]

Step-by-Step Experimental Protocol

Materials and Reagents:

-

2,6-difluoro-4-cyanophenylboronic acid

-

A series of buffer solutions with known pH values spanning the estimated pKa range (e.g., pH 4.0 to 9.0)

-

Deionized water

-

Spectrophotometer with quartz cuvettes

-

Calibrated pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 2,6-difluoro-4-cyanophenylboronic acid in a suitable solvent (e.g., DMSO or methanol) at a concentration that is soluble and provides a measurable absorbance.

-

Preparation of Buffer Solutions: Prepare a series of buffers covering a wide pH range. For the estimated pKa of our target molecule, a phosphate buffer system would be appropriate.

-

Spectrophotometric Measurements:

-

For each buffer solution, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing the buffer. Ensure the final concentration of the organic solvent from the stock solution is low (typically <1%) to minimize its effect on the aqueous pKa.

-

Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each pH to identify the wavelength of maximum absorbance difference between the acidic and basic forms.

-

At this chosen wavelength, record the absorbance for each of the buffered solutions.

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer solutions.

-

Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve fitting model to determine the inflection point. The pH at the inflection point is the pKa.[9]

-

Figure 2: Workflow for the spectrophotometric determination of pKa.

Conclusion

While no direct experimental pKa value for 2,6-difluoro-4-cyanophenylboronic acid has been reported, a thorough understanding of the electronic effects of its substituents allows for a reliable estimation of its acidity. The presence of two ortho-fluorine atoms and a para-cyano group strongly suggests that this compound is a significantly stronger acid than unsubstituted phenylboronic acid, with an estimated pKa in the range of 6.0 to 7.0. For applications in drug development and quantitative chemical biology, a precise pKa value is indispensable. The provided experimental protocol for spectrophotometric pKa determination offers a robust and accessible method for obtaining this critical physicochemical parameter.

References

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens

- A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach.

- Acidity (pKa values) for selected monosubstituted benzoic and...

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl

- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository.

- The influence of ortho-substituents on the properties of phenylboronic acids.

- On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI.

- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed.

- pKa values for boronic acids 1-7.

- Ionization constant (pKa) for some boronic acids.

- Development of Methods for the Determin

- What is the synthesis and application of 4-Cyanophenylboronic acid?. Guidechem.

- Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. OUCI.

- pKa values bases. Chair of Analytical Chemistry.

- 2,4-Difluorophenylboronic acid.

- 4-Cyanophenylboronic acid synthesis. ChemicalBook.

- 4-Cyanophenylboronic acid, ≥95%. Sigma-Aldrich.

- pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository.

- Structure, Properties, and Preparation of Boronic Acid Derivatives.

Sources

- 1. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 4-cyano-2,6-difluorophenylboronic acid and pinacol ester

An In-Depth Technical Guide to 4-Cyano-2,6-difluorophenylboronic Acid and Its Pinacol Ester: A Comparative Analysis for Drug Discovery Professionals

Authored by a Senior Application Scientist

In the landscape of modern synthetic and medicinal chemistry, the strategic use of functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Arylboronic acids and their derivatives are cornerstone reagents, primarily celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth technical comparison between 4-cyano-2,6-difluorophenylboronic acid and its corresponding pinacol ester, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic incorporation of fluorine and a cyano group on the phenyl ring presents unique opportunities for modulating the physicochemical and pharmacological properties of drug candidates, including metabolic stability, binding affinity, and lipophilicity.[3]

Core Structural and Physicochemical Properties

At the heart of their divergent applications lie the fundamental differences in the structure of the boronic acid and its pinacol ester. The free boronic acid possesses two hydroxyl groups attached to the boron atom, making it a polar, protic molecule. In contrast, the pinacol ester features a five-membered dioxaborolane ring, which sterically shields the boron atom and imparts a more nonpolar, aprotic character.

Caption: Chemical structures of the boronic acid and its pinacol ester.

These structural distinctions give rise to markedly different physical and chemical properties, which are critical considerations in experimental design.

| Property | 4-Cyano-2,6-difluorophenylboronic Acid | 4-Cyano-2,6-difluorophenylboronic Acid Pinacol Ester |

| Molecular Formula | C₇H₄BF₂NO₂ | C₁₃H₁₅BF₂NO₂ |

| Molecular Weight | 182.92 g/mol [4] | ~262.08 g/mol |

| CAS Number | 2199440-52-1[4] | 1035235-29-0 (similar structure)[5] |

| Appearance | White to off-white solid/crystal[6] | Typically a solid[5] |

| Stability | Prone to dehydration (boroxine formation); susceptible to protodeboronation.[7][8] | Significantly more stable to air and moisture; longer shelf-life.[2][9] |

| Solubility | Higher polarity, soluble in polar solvents like alcohols, THF, and aqueous bases. | Lower polarity, soluble in a wider range of organic solvents (e.g., ethers, esters, hydrocarbons). |

| Purification | Challenging via silica gel chromatography due to high polarity. | Readily purified by standard silica gel chromatography.[2] |

The Dichotomy of Stability vs. Reactivity

The choice between the boronic acid and its pinacol ester is fundamentally a trade-off between stability and, in some cases, intrinsic reactivity.

Stability and Handling: The Pinacol Advantage

Boronic acids are notoriously susceptible to degradation pathways that can complicate their use and storage.[7][10]

-

Dehydration to Boroxines: Under anhydrous conditions or upon heating, three molecules of a boronic acid can condense to form a cyclic trimeric anhydride known as a boroxine. This process is reversible in the presence of water but can lead to inaccurate measurements and affect reaction stoichiometry.[11]

-

Protodeboronation: The carbon-boron bond can be cleaved by proton sources, particularly under basic conditions, leading to the formation of the corresponding arene without the boron moiety. This is a common side reaction that reduces the yield of the desired cross-coupled product.[8]

The pinacol ester serves as a robust protecting group for the boronic acid.[9] The bulky pinacol group sterically encumbers the boron center, preventing the intermolecular condensation that leads to boroxine formation. This protection renders the pinacol ester significantly more stable to air, moisture, and chromatography, making it easier to handle, purify, and store for extended periods.[2][9]

Reactivity in Suzuki-Miyaura Coupling: A Nuanced Comparison

A common misconception is that boronic acids are always more reactive than their ester counterparts. While boronic acids can exhibit faster reaction kinetics in some systems, the reality is more complex.[10][12]

The active transmetalating species in the Suzuki-Miyaura catalytic cycle is often considered to be the boronate anion, formed by the reaction of the boronic acid with a base.[13] Pinacol esters can participate in the coupling reaction directly, but they often undergo in situ hydrolysis under the basic aqueous conditions of the reaction to generate the more reactive boronic acid/boronate species.[11][13]

-

Boronic Acid: Generally more reactive due to the direct and rapid formation of the active boronate species.[8][12] However, their instability can lead to lower yields if significant degradation occurs before cross-coupling.

-

Pinacol Ester: Acts as a stable "slow-release" precursor to the active boronic acid.[14] This can be advantageous for sensitive substrates or when the boronic acid itself is unstable. However, the steric hindrance of the pinacol group can sometimes slow the rate of transmetalation compared to less hindered esters or the free acid.[1][15]

The choice is therefore context-dependent. For a robust, final-step coupling, the boronic acid may offer higher reactivity. For a multi-step synthesis where the boron moiety must survive various reaction conditions, the pinacol ester is the superior choice.[15]

Caption: Reactivity pathways of boronic acid vs. its pinacol ester.

Synthesis and Interconversion Workflows

Understanding the synthetic routes to and from each compound is crucial for their effective application.

Synthesis of 4-Cyano-2,6-difluorophenylboronic Acid

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate with a boron electrophile. A common route would be:

-

Halogen-Metal Exchange: Reaction of a suitable precursor, such as 4-bromo-3,5-difluorobenzonitrile, with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C) to generate the aryllithium species.

-

Borylation: Quenching the aryllithium intermediate with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

-

Hydrolysis: Acidic aqueous workup to hydrolyze the resulting boronate ester to the final boronic acid.

Synthesis of the Pinacol Ester

The pinacol ester can be prepared in two primary ways:

-

From the Boronic Acid: This is a simple esterification (or transesterification) process. The boronic acid is reacted with pinacol in a suitable solvent (e.g., diethyl ether, toluene), often with a dehydrating agent like magnesium sulfate or by azeotropic removal of water to drive the equilibrium.[16]

-

Miyaura Borylation: This is a powerful method for the direct synthesis of boronic esters from aryl halides or triflates. It involves the palladium-catalyzed reaction of the aryl electrophile with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[13][17] This method is highly valued for its excellent functional group tolerance.

Deprotection of the Pinacol Ester

While often used directly, there are instances where the free boronic acid is required. Several methods exist for the deprotection of pinacol esters:[18]

-

Acidic Hydrolysis: Treatment with strong acids can cleave the ester, but this method may not be compatible with sensitive functional groups.[18]

-

Transesterification: Using an excess of a sacrificial boronic acid or diol can shift the equilibrium to release the desired boronic acid.[19]

-

Two-Step Procedures: A common and mild method involves transesterification with diethanolamine, followed by mild acidic hydrolysis of the resulting DEA boronate.[19][20] Another approach uses potassium hydrogen difluoride (KHF₂) to form a trifluoroborate salt, which is then hydrolyzed to the boronic acid.[21][22]

Caption: Synthetic relationships and interconversion pathways.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyano-2,6-difluorophenylboronic Acid Pinacol Ester from Boronic Acid

Objective: To convert the free boronic acid to its more stable pinacol ester for storage and subsequent use in multi-step synthesis.

Materials:

-

4-Cyano-2,6-difluorophenylboronic acid (1.0 equiv)

-

Pinacol (1.1 equiv)

-

Anhydrous Magnesium Sulfate (MgSO₄) (1.5 equiv)

-

Anhydrous Diethyl Ether (Et₂O)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-cyano-2,6-difluorophenylboronic acid.

-

Add anhydrous diethyl ether to dissolve the starting material.

-

Add pinacol followed by anhydrous magnesium sulfate to the suspension.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by TLC (staining with potassium permanganate can help visualize the boron compounds).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the magnesium sulfate.

-

Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure pinacol ester.

Causality: The use of anhydrous conditions and a dehydrating agent (MgSO₄) is critical to drive the esterification equilibrium towards the product by removing the water byproduct.[16]

Protocol 2: Suzuki-Miyaura Coupling using the Pinacol Ester

Objective: To couple 4-cyano-2,6-difluorophenylboronic acid pinacol ester with an aryl bromide.

Materials:

-

Aryl Bromide (1.0 equiv)

-

4-Cyano-2,6-difluorophenylboronic acid pinacol ester (1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Solvent System (e.g., Dioxane/Water or Toluene/Water, typically in a 3:1 to 5:1 ratio)

Procedure:

-

To a reaction flask, add the aryl bromide, the pinacol ester, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with stirring (typically 80-100 °C) for the required time (2-24 hours), monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality: The base is essential for the activation of the boronic ester (promoting in-situ hydrolysis and formation of the boronate) and for the reductive elimination step.[23] The biphasic solvent system facilitates the dissolution of both the organic-soluble reagents and the inorganic base. Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.

Conclusion and Recommendations

Both 4-cyano-2,6-difluorophenylboronic acid and its pinacol ester are invaluable reagents for introducing the 4-cyano-2,6-difluorophenyl motif, a privileged scaffold in drug discovery.[3] The choice between them is not a matter of universal superiority but of strategic application.

-

Use 4-Cyano-2,6-difluorophenylboronic Acid for:

-

Final-step, high-throughput Suzuki-Miyaura couplings where maximum reactivity is desired and reagent stability is less of a concern.

-

Reactions where the presence of pinacol as a byproduct could complicate purification.

-

-

Use 4-Cyano-2,6-difluorophenylboronic Acid Pinacol Ester for:

By understanding the fundamental differences in stability, reactivity, and handling, researchers can harness the full potential of these powerful synthetic tools, accelerating the discovery and development of next-generation therapeutics.

References

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

-

D'Andola, J. O., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3562-3567. [Link]

-

D'Andola, J. O., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]

-

Yuen, A. K., & Hutton, C. A. (2009). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 75(2), 468-471. [Link]

-

Reddit r/chemistry Community. (2020). Boronic acid pinacol ester deprotection. Reddit. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Pharma-Sources. [Link]

-

Oreate AI. (2026). Boronic Acid Pinacol Esters: Building Blocks for Modern Chemistry. Oreate AI Blog. [Link]

-

Snieckus, V., et al. (2011). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

Gravel, M., et al. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. [Link]

-

Yuen, A. K., & Hutton, C. A. (2010). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 75(2), 468–471. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Jensen, J. H., et al. (2020). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

-

Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

-

Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

-

Thomas, A. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4284–4287. [Link]

-

ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester 4. ResearchGate. [Link]

-

Aggarwal, V. K., et al. (n.d.). Boronic Esters. Organic Syntheses Procedure. [Link]

-

Various Authors. (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprint. [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. (4-Cyano-2,6-difluorophenyl)boronicacid 95% | CAS: 2199440-52-1 | AChemBlock [achemblock.com]

- 5. 4-Cyano-2-fluorophenylboronic acid pinacol ester AldrichCPR 1035235-29-0 [sigmaaldrich.cn]

- 6. chemimpex.com [chemimpex.com]

- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boronic Acid Pinacol Esters: Building Blocks for Modern Chemistry - Oreate AI Blog [oreateai.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. reddit.com [reddit.com]

- 20. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

4-Cyano-2,6-difluorophenylboronic Acid (CAS 2199440-52-1): Procurement Analytics, Mechanistic Utility, and Coupling Protocols

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the incorporation of highly functionalized aryl rings is critical for optimizing metabolic stability, lipophilicity, and target binding affinity. 4-Cyano-2,6-difluorophenylboronic acid (Molecular Formula: C₇H₄BF₂NO₂, MW: 182.92) serves as a premier building block for introducing the 4-cyano-2,6-difluorophenyl moiety via transition-metal-catalyzed cross-coupling reactions[1]. This technical guide provides an in-depth analysis of the compound's mechanistic behavior, current market pricing, and a self-validating protocol for its application in Suzuki-Miyaura couplings.

Mechanistic Profile & Structural Causality

The utility of 4-Cyano-2,6-difluorophenylboronic acid is defined by its unique electronic and steric properties:

-

Electronic Effects: The presence of a para-cyano group (-CN) and two ortho-fluoro groups (-F) renders the aromatic ring highly electron-deficient. This profound electron withdrawal increases the electrophilicity of the boron atom. While this can accelerate the transmetalation step in a catalytic cycle, it simultaneously lowers the activation barrier for base-catalyzed protodeboronation—a detrimental side reaction where the carbon-boron bond is cleaved[2].

-

Steric Hindrance: The di-ortho substitution pattern (2,6-difluoro) creates significant steric bulk around the boronic acid center. This hindrance can impede the formation of the critical palladium-boronate intermediate during transmetalation.

-

Causality in Reaction Design: To counteract these challenges, chemists must utilize bulky, electron-rich phosphine ligands (such as SPhos) to facilitate oxidative addition and accelerate reductive elimination, while employing mild inorganic bases (like K₃PO₄) to mediate base exchange without triggering rapid protodeboronation[3].

Market Analytics: Procurement & Pricing

Sourcing high-purity (≥95%) 4-Cyano-2,6-difluorophenylboronic acid is essential, as boronic anhydrides (boroxines) and protodeboronated impurities can severely depress coupling yields. The current supply chain relies on specialized fine chemical manufacturers. Below is a consolidated market analysis of verified suppliers and pricing structures[1][4][5].

Table 1: Supplier and Pricing Matrix for CAS 2199440-52-1

| Supplier | Catalog ID | Purity | Quantity | List Price (USD) | Availability / Lead Time |

| Advanced ChemBlocks Inc. | AD255416 | 95% | 1.0 g | $245.00 | In Stock (Global)[1] |

| Advanced ChemBlocks Inc. | AD255416 | 95% | 5.0 g | $980.00 | In Stock (Global)[1] |

| BLD Pharm | BD008362 | N/A | Bulk | Custom Quote | Special Order[4][6] |

| Chemsigma Int. Co., Ltd. | 2199440-52-1 | N/A | Bulk | Custom Quote | Custom Synthesis[5] |

Note: Prices are subject to market fluctuations. For scale-up manufacturing, direct bulk inquiries are recommended to secure tiered pricing.

Downstream Application: Advanced Suzuki-Miyaura Protocol

To maximize the coupling efficiency of this sterically hindered and electronically deactivated boronic acid, the following self-validating protocol utilizes a highly active Pd/SPhos catalyst system[3].

Objective

Synthesize a functionalized biaryl compound by coupling 4-Cyano-2,6-difluorophenylboronic acid with an unactivated aryl bromide.

Reagents & Causality Selection

-

4-Cyano-2,6-difluorophenylboronic acid (1.2 equiv): Slight excess compensates for any minor protodeboronation during the reaction[2].

-

Aryl Bromide (1.0 equiv): The limiting reagent.

-

Pd(OAc)₂ (0.05 equiv): A stable, easily handled Palladium(II) precatalyst.

-

SPhos (0.10 equiv): Causality: This dialkylbiarylphosphine ligand is exceptionally bulky and electron-rich. It promotes the formation of a monoligated Pd(0) active species, which is crucial for overcoming the steric hindrance of the 2,6-difluoro groups during transmetalation[3].

-

K₃PO₄ (2.0 equiv): Causality: A mild, insoluble inorganic base. It provides sufficient basicity to form the reactive boronate complex without being harsh enough to rapidly hydrolyze the C-B bond of the electron-deficient substrate.

-

1,4-Dioxane / H₂O (10:1 v/v): Causality: Dioxane ensures substrate solubility, while the 10% water content is strictly required to dissolve the base and facilitate the base-exchange step at the palladium center.

Step-by-Step Methodology

-

Vessel Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the Aryl Bromide (1.0 mmol), 4-Cyano-2,6-difluorophenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.10 mmol), and K₃PO₄ (2.0 mmol).

-

Validation Check: Ensure the boronic acid was stored at 0–8 °C prior to use to maintain its 95% purity[1].

-

-

Atmosphere Exchange (Degassing): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

-

Causality: Pd(0) intermediates are highly susceptible to oxidation. Rigorous exclusion of atmospheric oxygen prevents catalyst deactivation and unwanted homocoupling of the boronic acid.

-

-

Solvent Introduction: Add degassed 1,4-Dioxane (10 mL) and degassed deionized H₂O (1 mL) via syringe.

-

Validation Check: The mixture will form a heterogeneous suspension. The presence of the aqueous phase is critical; completely anhydrous conditions will stall the reaction at the base-exchange step.

-

-

Thermal Activation: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 12–24 hours. Monitor the reaction progress via LC-MS.

-

Causality: Heating to 80 °C provides the necessary thermal energy to overcome the high activation barrier of transmetalating a di-ortho-substituted aryl group, while remaining low enough to minimize thermal decomposition.

-

-

Work-up & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NH₄Cl (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

-

Validation Check: A successful coupling yields a distinct, highly UV-active product spot on TLC due to the extended conjugation of the newly formed biaryl system.

-

Process Visualization

Below is the mechanistic workflow of the catalytic cycle, specifically mapped for the incorporation of the 4-cyano-2,6-difluorophenyl moiety.

Figure 1: Suzuki-Miyaura catalytic cycle for 4-Cyano-2,6-difluorophenylboronic acid coupling.

References

-

Title: Chemsigma Int. Co., Ltd. Supplier Catalog Source: ProvideChemical URL: [Link]

-

Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

-

Title: Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization Source: The Royal Society of Chemistry (RSC) URL: [Link]

Sources

Engineering the Electrophilic Landscape: Applications of Electron-Deficient Arylboronic Acids in Medicinal Chemistry

As the complexity of therapeutic targets increases, medicinal chemists are continually seeking pharmacophores and synthetic intermediates that offer precise electronic and steric control. Arylboronic acids have long been utilized as fundamental building blocks in drug synthesis. However, unmodified phenylboronic acids often lack the necessary reactivity for advanced biological applications due to their relatively high pKa (~8.8) and moderate Lewis acidity.

By introducing electron-withdrawing groups (EWGs)—such as fluorine, trifluoromethyl, or nitro substituents—we generate electron-deficient arylboronic acids (ED-ABAs) . This electronic tuning profoundly lowers the pKa, enhances the electrophilicity of the empty p-orbital on the boron center, and reshapes its utility. As a Senior Application Scientist, I have observed firsthand how transitioning to ED-ABAs resolves critical bottlenecks in both targeted drug design and complex active pharmaceutical ingredient (API) synthesis.

Physicochemical Foundations: Tuning the Boron Lewis Acid

The fundamental principle driving the application of ED-ABAs is the modulation of the boron atom's electrophilicity. EWGs withdraw electron density via inductive and mesomeric effects, significantly increasing the Lewis acidity of the boron center. This facilitates a rapid, reversible transition from a neutral, trigonal planar (

For biological applications, the pKa of the boronic acid is the most critical parameter. A pKa closer to physiological pH (7.4) ensures that the boronic acid can readily form stable complexes with nucleophiles (such as cis-diols or catalytic serine/threonine residues) without requiring highly alkaline conditions[1].

Quantitative Data: Physicochemical Properties of Selected Arylboronic Acids

| Arylboronic Acid | Substituent(s) | Hammett Constant ( | Approx. pKa | Key Medicinal Chemistry Application |

| Phenylboronic Acid | None | 0.00 | 8.8 | Baseline synthetic intermediate |

| 4-Fluorophenylboronic Acid | 4-F | 0.06 | 8.5 | Suzuki coupling, mild electrophile |

| 2,4-Difluorophenylboronic Acid | 2,4-diF | N/A | ~8.0 | Enhanced transmetalation kinetics |

| 3,5-Bis(trifluoromethyl)phenylboronic Acid | 3,5-diCF | 0.86 | ~7.2 | Reversible covalent inhibitors |

| 4-Nitrophenylboronic Acid | 4-NO | 0.78 | 7.1 | cis-Diol sensing, high Lewis acidity |

Table 1: The impact of electron-withdrawing substituents on the pKa and practical applications of arylboronic acids. Data synthesized from computational and experimental pKa determinations[1].

Reversible Covalent Inhibitors (RCIs): The Kinetic Advantage

The development of Reversible Covalent Inhibitors (RCIs) represents a paradigm shift in targeted therapy. While traditional irreversible inhibitors (e.g., acrylamides targeting cysteine) offer prolonged target engagement, they carry inherent risks of permanent off-target modification, leading to idiosyncratic toxicities and immunogenicity[2].

ED-ABAs provide an elegant kinetic solution by forming reversible covalent bonds with hard nucleophiles, such as the hydroxyl groups of serine or threonine, or the primary amine of lysine[3]. Because the pKa of surface serine/threonine residues is very high (~16), they do not readily react with standard boronic acids. However, within an enzyme's active site, these residues are activated by the local microenvironment. An ED-ABA, with its enhanced electrophilicity, rapidly forms a tetrahedral boronate adduct with the activated residue[4].